molecular formula C23H21N7O3 B2599115 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207043-71-7

3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2599115
CAS No.: 1207043-71-7
M. Wt: 443.467
InChI Key: CQBZWZVZIMTSMZ-UHFFFAOYSA-N
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Description

3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound It features a unique structure that combines several functional groups, including a triazole, pyrimidine, oxadiazole, and benzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions

    Formation of Triazole Core: The triazole core can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic conditions.

    Formation of Pyrimidine Core: The pyrimidine core is typically synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Oxadiazole Group: The oxadiazole group is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled by coupling the triazole-pyrimidine core with the oxadiazole and benzyl groups using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and oxadiazole moieties.

    Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its structure suggests it could interact with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The multiple functional groups in the compound allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-6-({3-[4-(methoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • 3-benzyl-6-({3-[4-(ethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Uniqueness

The uniqueness of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-benzyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-15(2)32-18-10-8-17(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBZWZVZIMTSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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